1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-
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Overview
Description
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings This compound is notable for its unique structural properties, which include the presence of chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloropyrazine with trifluoromethylimidazole in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: This compound shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Another related compound with a trifluoromethyl group, used in anticancer studies.
Uniqueness
5,6-Dichloro-2-(trifluoromethyl)-4H-imidazo[4,5-b]pyrazine is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
53338-40-2 |
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Molecular Formula |
C6HCl2F3N4 |
Molecular Weight |
257.00 g/mol |
IUPAC Name |
5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6HCl2F3N4/c7-1-2(8)13-4-3(12-1)14-5(15-4)6(9,10)11/h(H,12,13,14,15) |
InChI Key |
VSOQEORJPPKTDM-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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